molecular formula C19H22N4OS B8730621 N-(4-((4-(1H-Indol-3-yl)piperidin-1-yl)methyl)thiazol-2-yl)acetamide

N-(4-((4-(1H-Indol-3-yl)piperidin-1-yl)methyl)thiazol-2-yl)acetamide

Cat. No.: B8730621
M. Wt: 354.5 g/mol
InChI Key: DYTSCTCKPLFAQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-((4-(1H-Indol-3-yl)piperidin-1-yl)methyl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C19H22N4OS and its molecular weight is 354.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H22N4OS

Molecular Weight

354.5 g/mol

IUPAC Name

N-[4-[[4-(1H-indol-3-yl)piperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C19H22N4OS/c1-13(24)21-19-22-15(12-25-19)11-23-8-6-14(7-9-23)17-10-20-18-5-3-2-4-16(17)18/h2-5,10,12,14,20H,6-9,11H2,1H3,(H,21,22,24)

InChI Key

DYTSCTCKPLFAQP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=CS1)CN2CCC(CC2)C3=CNC4=CC=CC=C43

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Acetylamino-4-chloromethylthiazole (480 mg), 3-(4-piperidyl)indole (500 mg) and sodium hydrogen carbonate (310 mg) was refluxed in a mixture of N,N-dimethylformamide (5 ml) and tetrahydrofuran (7 ml) for 1 hour and 40 minutes. After the reaction mixture cooled to ambient temperature, it was concentrated under reduced pressure. After addition of water (50 ml), the residue was extracted with ethyl acetate (50 ml) twice. The extract was washed with a saturated aqueous solution of sodium chloride, dried over magnesium sulfate, and concentrated under reduced pressure. The residue was subjected to column chromatography on silica gel and elution was carried out with a mixture of chloroform and methanol (30:1 V/V). The eluate gave 2-acetylamino-4-[4-(3-indolyl)piperidinomethyl]thiazole (270 mg).
Quantity
480 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
310 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One

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